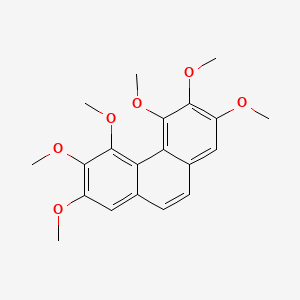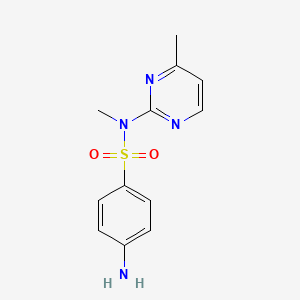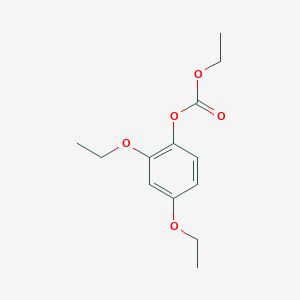
Phenanthrene, 2,3,4,5,6,7-hexamethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the presence of six methoxy groups attached to the phenanthrene core, making it highly substituted and unique in its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- typically involves the methoxylation of phenanthrene. This can be achieved through the reaction of phenanthrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy groups are introduced at the 2, 3, 4, 5, 6, and 7 positions of the phenanthrene ring.
Industrial Production Methods
Industrial production of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound to dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
科学的研究の応用
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of dyes, plastics, and other materials.
作用機序
The mechanism of action of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- involves its interaction with cellular targets, leading to various biological effects. The compound may act as an inhibitor of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce cytotoxicity in cancer cells, leading to cell death.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound, consisting of three fused benzene rings without methoxy substitutions.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Dihydrophenanthrene: A reduced derivative of phenanthrene.
Uniqueness
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is unique due to its high degree of methoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
63557-97-1 |
|---|---|
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC名 |
2,3,4,5,6,7-hexamethoxyphenanthrene |
InChI |
InChI=1S/C20H22O6/c1-21-13-9-11-7-8-12-10-14(22-2)18(24-4)20(26-6)16(12)15(11)19(25-5)17(13)23-3/h7-10H,1-6H3 |
InChIキー |
CYXJRWPMNYNYML-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C=CC3=CC(=C(C(=C32)OC)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)



![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)



![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)

